

Spectroscopic Characterization of Ethyl (R)-nipecotate L-tartrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Ethyl (R)-Nipecotate L-Tartrate
CAS No.:	167392-57-6
Cat. No.:	B1140225

[Get Quote](#)

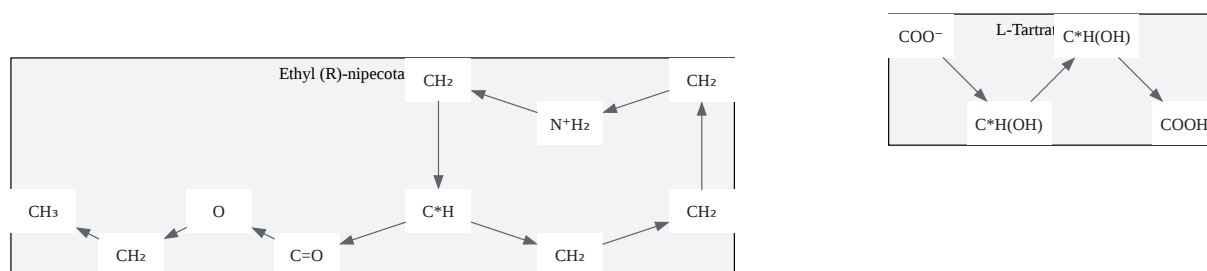
This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl (R)-nipecotate L-tartrate** (C₁₂H₂₁NO₈, Molar Mass: 307.30 g/mol, CAS: 167392-57-6).^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to the structural elucidation and characterization of this chiral salt. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies.

Introduction

Ethyl (R)-nipecotate L-tartrate is a chiral salt of significant interest in pharmaceutical synthesis, often serving as a key intermediate. The molecule is comprised of the ethyl ester of (R)-nipecotic acid and L-tartaric acid. The nipecotic acid moiety is a derivative of piperidine-3-carboxylic acid. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical quality attributes in the pharmaceutical industry. This guide will detail the expected spectroscopic signatures of this compound and the rationale behind the interpretation.

Molecular Structure and Chirality

The formation of **Ethyl (R)-nipecotate L-tartrate** involves an acid-base reaction between the basic nitrogen of the piperidine ring of ethyl (R)-nipecotate and one of the carboxylic acid groups of L-tartaric acid. This results in a diastereomeric salt, a crucial aspect to consider during spectroscopic analysis, particularly in NMR.



[Click to download full resolution via product page](#)

Caption: Structure of **Ethyl (R)-nipecotate L-tartrate** ion pair.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

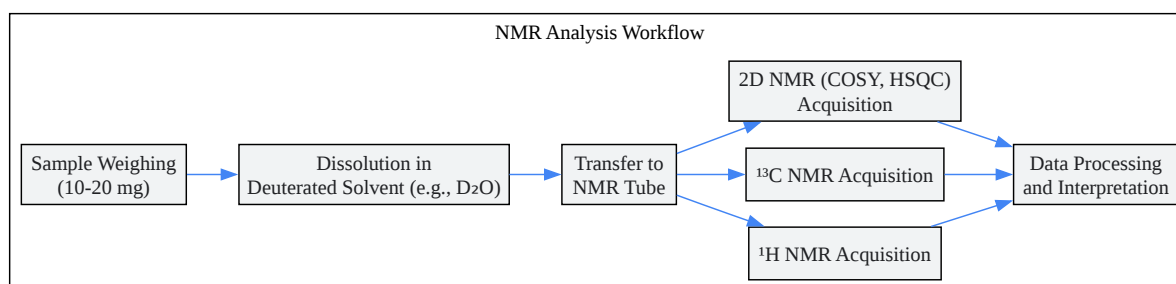
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a diastereomeric salt like **Ethyl (R)-nipecotate L-tartrate**, NMR can provide detailed information on the connectivity and stereochemistry of both the cation and the anion.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for data reproducibility.

- Sample Preparation:

- Weigh approximately 10-20 mg of **Ethyl (R)-nipecotate L-tartrate**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for tartrate salts due to their solubility and to exchange labile protons (e.g., -OH, -NH₂, -COOH), simplifying the spectrum.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 - For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a spectral width of 200-220 ppm is appropriate, with a longer relaxation delay (2-5 seconds) to ensure quantitative data, especially for quaternary carbons.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to aid in the definitive assignment of all proton and carbon signals.



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR analysis.

Predicted ^1H NMR Spectrum

Due to the absence of a publicly available experimental spectrum, the following is a predicted ^1H NMR spectrum based on the known chemical shifts of the individual components. The spectrum of the salt will be a superposition of the signals from the ethyl (R)-nipecotate cation and the L-tartrate anion. In a chiral environment, diastereotopic protons may exhibit distinct chemical shifts.

Table 1: Predicted ^1H NMR Chemical Shifts for **Ethyl (R)-nipecotate L-tartrate** in D_2O

Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Ethyl (R)-nipecotate)	Assignment (L-Tartrate)	Rationale
~4.35	s	2H	CH(OH)		The two methine protons of the symmetric L-tartrate are chemically equivalent.
~4.15	q	2H	O-CH ₂ -CH ₃		Quartet due to coupling with the adjacent methyl group.
~3.40-2.80	m	5H	Piperidine ring protons (C2-H, C6-H, C3-H)		Complex multiplet due to overlapping signals of the piperidine ring protons adjacent to the nitrogen and the chiral center.
~2.20-1.60	m	4H	Piperidine ring protons (C4-H, C5-H)		Multiplets corresponding to the remaining piperidine ring protons.
~1.25	t	3H	O-CH ₂ -CH ₃		Triplet due to coupling with the adjacent

methylene
group.

Interpretation Insights:

- **Salt Formation:** The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons (C2-H and C6-H) compared to the free base.
- **Solvent Effects:** In D₂O, the labile protons of the hydroxyl, amine, and carboxylic acid groups will exchange with deuterium and will not be observed in the ¹H NMR spectrum.
- **Diastereomeric Interactions:** Intermolecular interactions between the chiral cation and chiral anion in solution can lead to slight variations in the chemical shifts compared to the individual components.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Ethyl (R)-nipecotate L-tartrate** in D₂O

Chemical Shift (ppm)	Assignment (Ethyl (R)-nipecotate)	Assignment (L-Tartrate)	Rationale
~178.0	COO ⁻	Carboxylate carbons of tartrate are highly deshielded.	
~174.0	C=O (ester)	Ester carbonyl carbon.	
~74.0	CH(OH)	Methine carbons of tartrate bearing hydroxyl groups.	
~62.0	O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.	
~47.0	C2, C6	Carbons adjacent to the protonated nitrogen.	
~42.0	C3	Chiral carbon of the piperidine ring.	
~27.0	C4	Piperidine ring carbon.	
~24.0	C5	Piperidine ring carbon.	
~14.0	O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.	

Interpretation Insights:

- The number of signals will correspond to the number of chemically non-equivalent carbons. Due to the symmetry of the L-tartrate anion, it will show only two signals.
- The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Ethyl (R)-nipecotate L-tartrate** will exhibit characteristic absorption bands for the ester, carboxylic acid, hydroxyl, and amine salt functionalities.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands for **Ethyl (R)-nipecotate L-tartrate**

Wavenumber (cm^{-1})	Functional Group	Vibration
3500-3200 (broad)	O-H	Stretching (from tartrate hydroxyl and carboxylic acid groups)
3200-2800 (broad)	N ⁺ -H	Stretching (from the piperidinium cation)
~1735	C=O	Stretching (from the ethyl ester)
~1600	COO ⁻	Asymmetric stretching (from the tartrate carboxylate)
~1400	COO ⁻	Symmetric stretching (from the tartrate carboxylate)
1250-1000	C-O	Stretching (from ester and hydroxyl groups)

Interpretation Insights:

- The broad O-H and N⁺-H stretching bands are characteristic of hydrogen bonding, which is extensive in the solid state of this salt.
- The presence of a strong absorption around 1735 cm⁻¹ is a clear indication of the ester carbonyl group.
- The two distinct bands for the carboxylate group (asymmetric and symmetric stretching) confirm the deprotonation of one of the carboxylic acids of tartaric acid.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing salts like **Ethyl (R)-nipecotate L-tartrate**.

Experimental Protocol: ESI-MS

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, typically methanol or a mixture of water and acetonitrile.
- **Data Acquisition:** The solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to detect the cation and anion, respectively.
- **Tandem MS (MS/MS):** To obtain structural information, the parent ions can be selected and fragmented in the collision cell of the mass spectrometer.

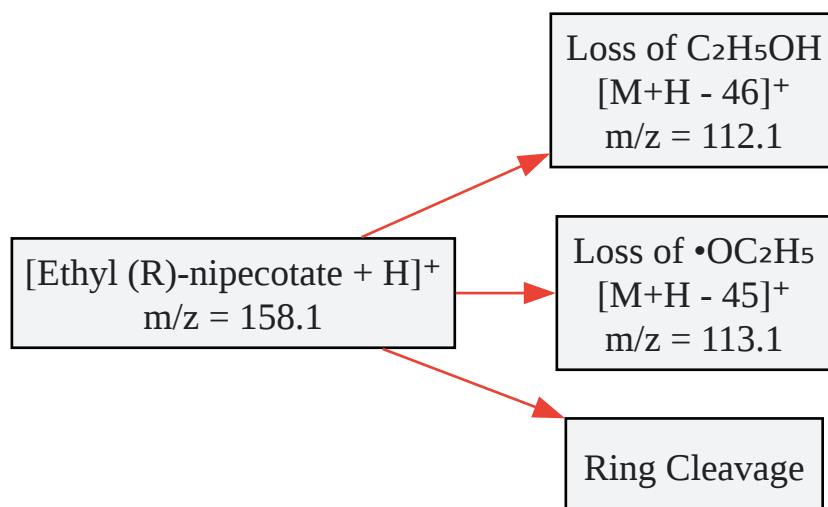
Expected ESI-MS Data

- **Positive Ion Mode:** The spectrum is expected to show a prominent peak corresponding to the protonated ethyl (R)-nipecotate cation $[M+H]^+$ at an m/z of 158.1.
- **Negative Ion Mode:** The spectrum should show the deprotonated L-tartrate anion $[M-H]^-$ at an m/z of 149.0.

Predicted Fragmentation Patterns

Ethyl (R)-nipecotate Cation Fragmentation:

The primary fragmentation pathways for the ethyl nipecotate cation are expected to involve the loss of the ethoxy group or cleavage of the piperidine ring.

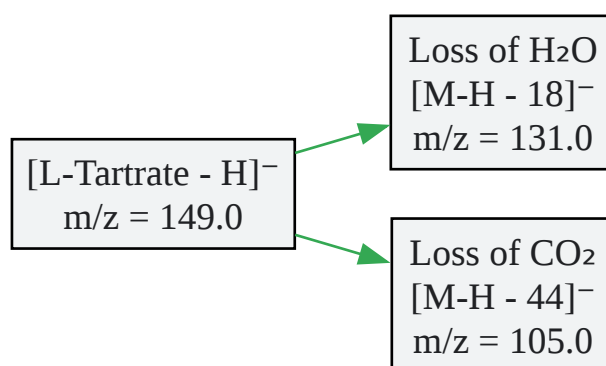


[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of the ethyl (R)-nipecotate cation.

L-Tartrate Anion Fragmentation:

The tartrate anion can undergo decarboxylation (loss of CO₂) and loss of water.



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of the L-tartrate anion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **Ethyl (R)-nipecotate L-tartrate**. While experimental data for the specific salt is not readily available in the public domain, the predicted spectra and fragmentation patterns, based on the well-established principles of NMR, IR, and MS, serve as a reliable reference for researchers and drug development professionals. The methodologies described herein ensure the accurate and reproducible analysis of this important pharmaceutical intermediate.

References

- PubChem. **Ethyl (R)-Nipecotate L-Tartrate**. National Center for Biotechnology Information. [[Link](#)]
- ChemBK. ethyl-(R)-nipecotate,L-tartrate. [[Link](#)]
- The Royal Society of Chemistry. Supporting Information - Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [[Link](#)]
- ResearchGate. NMR interpretation of a diastereomeric compound. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl (R)-Nipecotate L-Tartrate | C₁₂H₂₁NO₈ | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl (R)-nipecotate L-tartrate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140225/docs#spectroscopic-characterization-of-ethyl-r-nipecotate-l-tartrate-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)